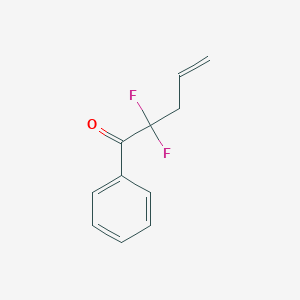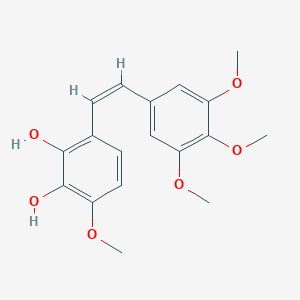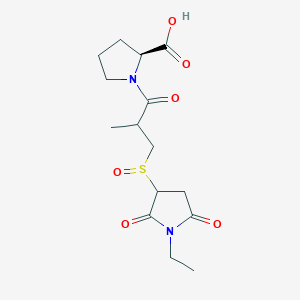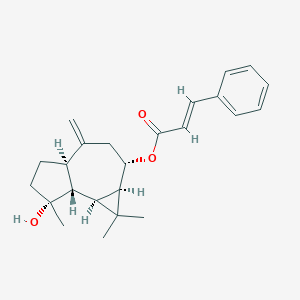
2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyano-3-fluorocinnamamide is an organic compound characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a cinnamamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-3-fluorocinnamamide typically involves the reaction of 3-fluorocinnamic acid with a cyanoacetylating agent. One common method is the reaction of 3-fluorocinnamic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of alpha-Cyano-3-fluorocinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Cyano-3-fluorocinnamamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with active methylene compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Condensation Reactions: Reagents like malononitrile or ethyl cyanoacetate under basic conditions are typical.
Major Products:
Nucleophilic Substitution: Substituted amides and nitriles.
Condensation Reactions: Heterocyclic compounds such as pyridines and pyrimidines.
Aplicaciones Científicas De Investigación
Alpha-Cyano-3-fluorocinnamamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mecanismo De Acción
The mechanism of action of alpha-Cyano-3-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues . Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- Alpha-Cyano-4-hydroxycinnamic acid
- Alpha-Cyano-3-chlorocinnamamide
- Alpha-Cyano-3-bromocinnamamide
Comparison: Alpha-Cyano-3-fluorocinnamamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .
Propiedades
Número CAS |
100908-62-1 |
|---|---|
Fórmula molecular |
C10H7FN2O |
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |
Clave InChI |
NVGNGLIOIXXMRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)F |
SMILES isomérico |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)F |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)C(=O)N)F |
Pictogramas |
Acute Toxic |
Sinónimos |
2-Cyano-3-(m-fluorophenyl)acrylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)





![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)




